

Application of ion mobility-mass spectrometry for leucine isomer separation.

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Compound of Interest

Compound Name: *Beta-Leucine*

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Application of Ion Mobility-Mass Spectrometry for Leucine Isomer Separation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine, isoleucine, and their various isomers are critical amino acids involved in fundamental biological processes, including protein synthesis, metabolic regulation, and neurotransmission. Due to their identical mass, the differentiation of these isomers presents a significant analytical challenge for conventional mass spectrometry. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation of these challenging isomers. By exploiting subtle differences in their size, shape, and charge, IM-MS provides an additional dimension of separation, enabling their unambiguous identification and quantification.^[1] This application note provides a detailed overview and experimental protocols for the separation of leucine isomers using Drift Tube Ion Mobility-Mass Spectrometry (DTIMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS).

Biological Significance of Leucine Isomer Separation

The accurate differentiation of leucine and isoleucine is crucial for understanding their distinct biological roles. For instance, in the context of drug development, particularly for therapeutic antibodies, the incorrect identification of a single leucine or isoleucine residue in the complementarity-determining regions (CDRs) can significantly impact antigen binding and overall efficacy.

mTOR Signaling Pathway: Leucine and isoleucine independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] Leucine is a potent activator of mTORC1, promoting protein synthesis, while isoleucine also contributes to this pathway's activation, albeit sometimes through different mechanisms or to a different extent.[2][3] The ability to distinguish between these isomers is therefore essential for studying metabolic regulation and diseases such as cancer and diabetes where mTOR signaling is often dysregulated.

Neurotransmitter Synthesis: In the central nervous system, branched-chain amino acids (BCAAs) like leucine and isoleucine play a role in the glutamate/glutamine cycle, which is vital for neurotransmission.[4] They serve as nitrogen sources for the synthesis of glutamate, the primary excitatory neurotransmitter.[4] Fluctuations in the levels of individual BCAA isomers can impact neurotransmitter pools and brain function.

Quantitative Data: Collision Cross Section (CCS) Values

The separation of ions in ion mobility spectrometry is based on their collision cross section (CCS), which is a measure of their rotationally averaged shape and size. The table below summarizes the experimentally determined CCS values for various leucine and isoleucine isomers in nitrogen drift gas. Constitutional isomers generally exhibit greater differences in CCS values and are therefore more readily separated by uniform field mobility compared to stereoisomers (enantiomers and diastereomers).[5]

Isomer	Isomer Type	CCS (Å²) in N ₂	% Difference from L-Leucine
L-Leucine	Constitutional	133.6	0.00%
D-Leucine	Enantiomer	133.7	0.07%
L-Isoleucine	Constitutional	132.0	-1.20%
D-Isoleucine	Enantiomer	132.2	-1.05%
L-allo-Isoleucine	Diastereomer	132.8	-0.60%
D-allo-Isoleucine	Enantiomer	132.6	-0.75%
L-Norleucine	Constitutional	137.4	2.84%
D-Norleucine	Enantiomer	137.5	2.92%
L-tert-Leucine	Constitutional	130.3	-2.47%
D-tert-Leucine	Enantiomer	130.3	-2.47%
6-Aminocaproic acid	Constitutional	127.8	-4.34%

Data adapted from a study by Dodds et al., which investigated 11 isomers with the molecular formula C₆H₁₃NO₂. The CCS values provided are for the protonated molecules [M+H]⁺.^[5]

Experimental Protocols

Protocol 1: Separation of Leucine Isomers using Drift Tube Ion Mobility-Mass Spectrometry (DTIMS)

This protocol is based on methodologies for uniform field ion mobility separation of small molecules.^{[5][6]}

1. Sample Preparation: 1.1. Prepare individual stock solutions of leucine isomers (e.g., L-leucine, L-isoleucine, L-norleucine) at a concentration of 1 mg/mL in an appropriate solvent such as 50:50 methanol:water. 1.2. For analysis, dilute the stock solutions to a final concentration of 10-50 µM in 50:50 methanol:water with 0.1% formic acid to promote

protonation. 1.3. Prepare a mixture of the isomers of interest at the desired concentration ratios for separation analysis.

2. DTIMS-MS Instrumentation and Parameters: 2.1. Utilize a DTIMS-MS instrument, such as an Agilent 6560 IM-MS.^[5] 2.2. Ionization: Use a thermally-assisted electrospray ionization (ESI) source in positive ion mode.^[5]

- Capillary Voltage: 3.5 - 4.0 kV
 - Nebulizer Pressure: 20-30 psig
 - Drying Gas Flow: 5-10 L/min
 - Gas Temperature: 200-300 °C
- 2.3. Ion Mobility Separation:
- Drift Gas: Nitrogen
 - Drift Tube Pressure: ~3.95 Torr
 - Drift Tube Temperature: ~30 °C
 - Apply a uniform electric field across the drift tube. The optimal field strength should be determined empirically to maximize resolving power, typically in the range of 10-20 V/cm.^[5]
- 2.4. Mass Spectrometry:
- Mass Range: m/z 50-300
 - Data Acquisition Mode: Profile

3. Data Acquisition and Analysis: 3.1. Infuse the prepared sample solutions into the ESI source at a flow rate of 5-10 µL/min. 3.2. Acquire ion mobility arrival time distributions (ATDs) for each isomer. 3.3. To determine the collision cross section, perform a stepped-field experiment where the drift voltage is varied in increments. This allows for the calculation of the ion's mobility and subsequently its CCS value.^[5] 3.4. Analyze the data using appropriate software (e.g., Agilent IM-MS Browser) to visualize the separation of isomers and determine their respective drift times and CCS values.

Protocol 2: Separation of Leucine and Isoleucine using High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)

This protocol is adapted from methodologies employing FAIMS for the separation of amino acid isomers.

1. Sample Preparation: 1.1. Prepare standard solutions of L-leucine and L-isoleucine in a 9:1 methanol/water (v/v) solution containing 0.2 mM ammonium hydroxide to facilitate the formation of $[M-H]^-$ ions. 1.2. For mixture analysis, prepare solutions containing both isomers at various concentration ratios (e.g., 5 μ M each).

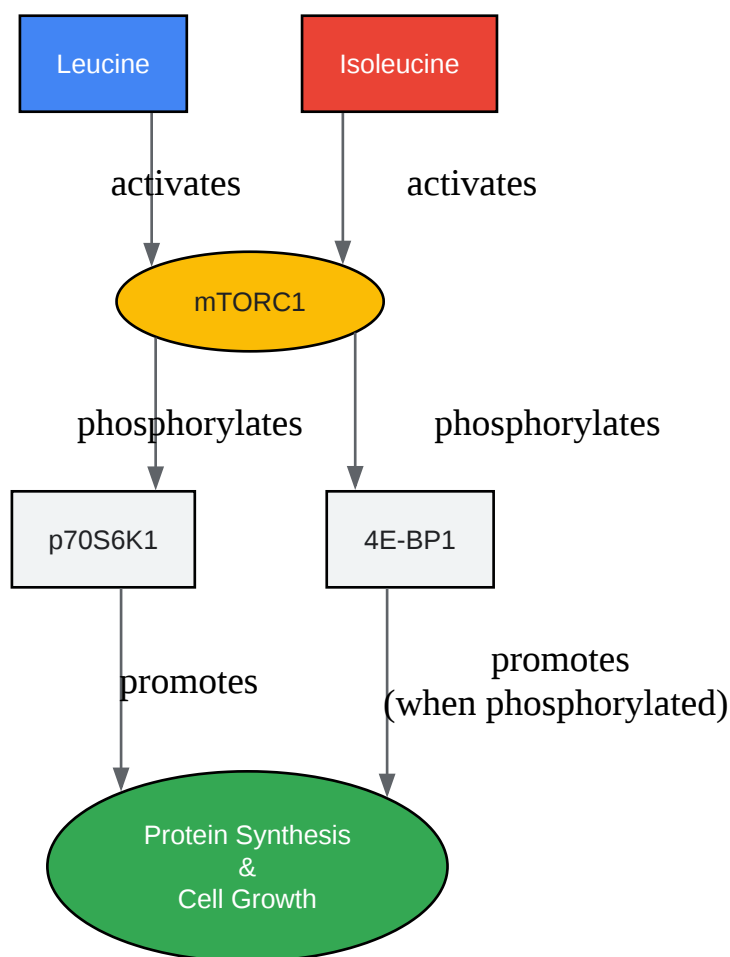
2. FAIMS-MS Instrumentation and Parameters: 2.1. Use an ESI-FAIMS-MS instrument. 2.2. Ionization: Electrospray ionization in negative ion mode. 2.3. FAIMS Separation:

- The FAIMS device is placed between the ESI source and the mass spectrometer.
 - Apply an asymmetric waveform with a high-frequency component (e.g., 210 kHz) to the FAIMS electrodes. The peak voltage of this waveform is the Dispersion Voltage (DV).
 - Apply a DC voltage, known as the Compensation Voltage (CV), to the electrodes to selectively transmit ions of a specific mobility.
 - The separation is achieved by scanning the CV and monitoring the ion intensity at the m/z of the leucine/isoleucine anions (m/z 130).
- 2.4. Mass Spectrometry:
- A quadrupole mass spectrometer can be used for detection.
 - Set the mass spectrometer to monitor the m/z of the deprotonated leucine/isoleucine ions ($[M-H]^-$, m/z 130).

3. Data Acquisition and Analysis: 3.1. Introduce the sample solution into the ESI source at a flow rate of approximately 1 μ L/min. 3.2. Set a specific Dispersion Voltage (DV) on the FAIMS device. 3.3. Scan the Compensation Voltage (CV) over a defined range while monitoring the ion current at m/z 130. 3.4. The resulting plot of ion intensity versus CV will show distinct peaks for leucine and isoleucine if separation is achieved. 3.5. Optimize the DV to achieve the best separation between the two isomers.

Visualizations

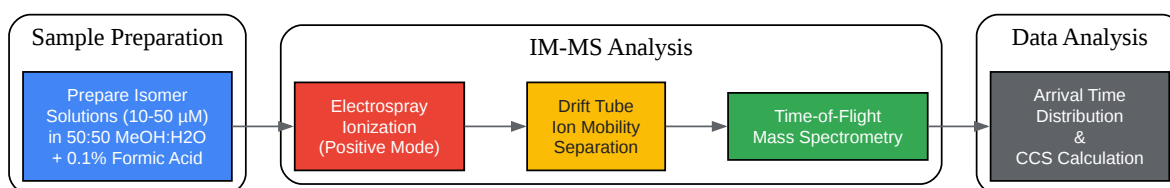
mTOR Signaling Pathway



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Caption: Leucine and Isoleucine activate the mTORC1 signaling pathway.

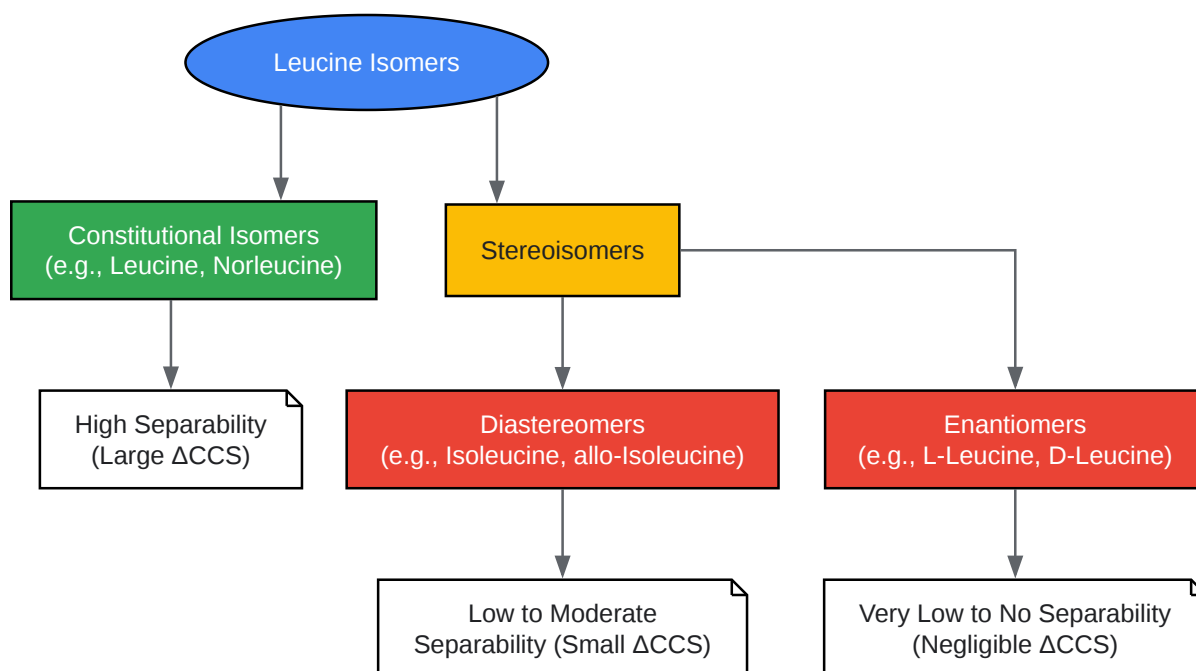
Experimental Workflow for Leucine Isomer Separation by DTIMS-MS



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Caption: DTIMS-MS workflow for leucine isomer separation.

Logical Relationship of Isomer Separability by IM-MS



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Caption: Separability of leucine isomers by ion mobility.

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